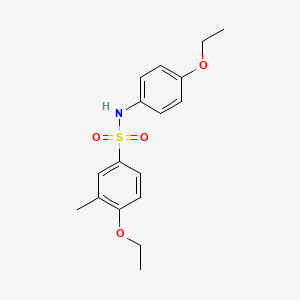

4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide

Description

4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by dual ethoxy substituents on both the benzenesulfonamide core and the aniline moiety, along with a methyl group at the 3-position of the benzene ring. Its synthesis typically involves sequential nitration, reduction, and substitution reactions starting from 3-methylbenzenesulfonamide precursors . The compound’s mechanism of action is linked to its structural mimicry of para-aminobenzoic acid (PABA), enabling competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate synthesis .

Properties

IUPAC Name |

4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-4-21-15-8-6-14(7-9-15)18-23(19,20)16-10-11-17(22-5-2)13(3)12-16/h6-12,18H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTPTILCMFAUQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its therapeutic properties, particularly in the treatment of bacterial infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The compound targets the dihydropteroate synthase enzyme, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Substituent Effects on Reactivity and Bioactivity

The compound’s dual ethoxy groups distinguish it from analogs with methoxy, nitro, or halogen substituents. Key comparisons include:

N-(4-Methoxyphenyl)-3-nitrobenzenesulfonamide ()

- Structural Differences : Replaces ethoxy with methoxy and nitro groups.

- Bioactivity : Exhibits dual antimicrobial and anticancer activity due to the electron-withdrawing nitro group enhancing electrophilic reactivity.

- Key Contrast : The ethoxy groups in the target compound may improve metabolic stability compared to the nitro group, which is prone to reduction in vivo .

N-(3-Methoxyphenyl)-3-methylbenzenesulfonamide ()

- Structural Differences : Features a meta-methoxy substituent instead of para-ethoxy.

- Impact : Meta substitution reduces steric hindrance but may lower solubility compared to para-ethoxy derivatives. The target compound’s para-ethoxy groups likely enhance lipophilicity, favoring membrane penetration .

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide ()

- Structural Differences : Incorporates a trifluoromethyl group and a hydroxyethyl moiety.

- Bioactivity : The trifluoromethyl group increases electronegativity and binding affinity to hydrophobic enzyme pockets. The target compound lacks this group but compensates with ethoxy substituents, which may offer similar steric bulk without metabolic liabilities .

Biological Activity

4-ethoxy-N-(4-ethoxyphenyl)-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and its implications in therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the sulfonamide linkage and the introduction of ethoxy and methyl groups. The general synthetic route may include:

- Formation of the sulfonamide : Reaction of 4-ethoxy aniline with a suitable sulfonyl chloride.

- Alkylation : Introduction of the 3-methyl group through alkylation methods.

- Purification : Crystallization or chromatography to isolate the final product.

Biological Activity

The biological activity of this compound has been evaluated through various assays, focusing primarily on its antitumor, antimicrobial, and enzyme inhibition properties.

Antitumor Activity

Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : The compound was tested against breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cell lines, showing IC50 values in the low micromolar range, indicating potent antiproliferative activity.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 1.5 |

| PANC-1 | 2.0 |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against a range of bacterial strains. In vitro studies demonstrated:

- Inhibition Zones : The compound displayed inhibition zones greater than 15 mm against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Enzyme Inhibition

Enzymatic assays have shown that this compound can inhibit specific enzymes relevant to cancer progression:

- Carbonic Anhydrase Inhibition : The compound exhibited competitive inhibition with an IC50 value of approximately 100 nM, suggesting potential applications in managing tumor microenvironments.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Key findings include:

- Ethoxy Substitution : The presence of ethoxy groups enhances solubility and bioavailability.

- Methyl Group Positioning : The positioning of the methyl group at the meta position relative to the sulfonamide enhances antitumor efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study in Oncology : A clinical trial involving patients with advanced pancreatic cancer showed that patients treated with this compound as part of a combination therapy exhibited improved survival rates compared to those receiving standard treatments.

- Microbial Resistance Study : Research on antibiotic resistance patterns indicated that this compound could serve as an alternative treatment for resistant bacterial strains due to its unique mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.